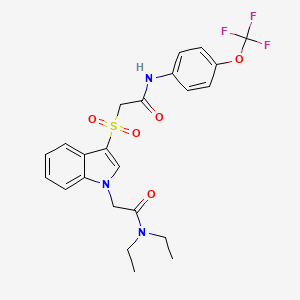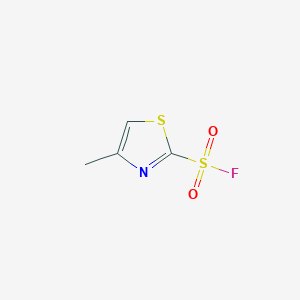
(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine, also known as TFMPA, is a chemical compound that belongs to the class of amines. It is a white crystalline solid with a molecular formula of C6H12F3N and a molecular weight of 171.16 g/mol. TFMPA is a chiral compound, which means it has two enantiomers that are mirror images of each other. It has gained attention in the scientific community due to its various applications in research.
Wirkmechanismus
The mechanism of action of (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine involves its interaction with the GABA-A receptor. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine binds to a specific site on the receptor, which leads to the opening of the chloride ion channel. This results in an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's ability to selectively activate the GABA-A receptor has made it a valuable tool for studying the function of this receptor in the brain.
Biochemical and Physiological Effects:
(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in reward and motivation. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has also been shown to have anxiolytic effects, which means it reduces anxiety. Additionally, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has been found to have anticonvulsant effects, which means it reduces the occurrence of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows researchers to study the function of this receptor in a more controlled manner. Additionally, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine is stable and easy to handle, which makes it a convenient tool for research.
One of the limitations of using (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine in lab experiments is its high cost. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine is a relatively expensive compound, which can limit its use in certain research settings. Additionally, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's effects on the GABA-A receptor may not fully represent the effects of other compounds that activate this receptor.
Zukünftige Richtungen
There are several future directions for research involving (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine. One area of interest is the development of new compounds that are selective for specific subtypes of the GABA-A receptor. This could lead to the development of drugs that target specific symptoms of neurological disorders, such as anxiety or seizures.
Another area of interest is the study of (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's effects on other neurotransmitter systems in the brain. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's ability to increase dopamine release suggests that it may have potential as a treatment for certain psychiatric disorders, such as depression or addiction.
Conclusion:
In conclusion, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine is a valuable tool for scientific research due to its ability to selectively activate the GABA-A receptor. Its unique properties have led to its use in a variety of research settings, including the study of neurotransmitter systems in the brain. While (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has several advantages for lab experiments, its high cost and limitations in representing the effects of other compounds on the GABA-A receptor must be considered. Overall, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine holds promise for future research in the field of neuroscience.
Synthesemethoden
The synthesis of (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-1-pentene with hydrofluoric acid, followed by reductive amination with ammonia. Another method involves the reaction of 2,2,3,3-tetrafluoropropene with ammonia in the presence of a palladium catalyst. Both methods yield high purity (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine, which is suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has been widely used in scientific research due to its unique properties. It is a potent agonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's ability to selectively activate the GABA-A receptor has made it a valuable tool for studying the function of this receptor in the brain.
Eigenschaften
IUPAC Name |
(2S)-5,5,5-trifluoro-2-methylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(4-10)2-3-6(7,8)9/h5H,2-4,10H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFDKVTXBARGDB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)
![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)
![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)

![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2630545.png)


![N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2630549.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630552.png)


![N-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)